REACTION_CXSMILES
|
[P:1]([O:16][C:17]1[CH:22]=CC=CC=1)([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:23]([O:27][CH2:28][CH2:29][O:30]C(O)C)[CH2:24][CH2:25][CH3:26].[OH-].[Na+]>>[P:1]([O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)([O:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[O:16][CH2:17][CH2:22][O:30][CH2:29][CH2:28][O:27][CH2:23][CH2:24][CH2:25][CH3:26] |f:2.3|
|
Name
|
|
Quantity
|
0.8 mol
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
131.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCOC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 140°C. for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
The liberated phenol was distilled away by distillation under a reduced pressure (at 60°C. under 5 mm.Hg)
|
Type
|
FILTRATION
|
Details
|
Then the residual solution was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
P(OCCOCCOCCCC)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |